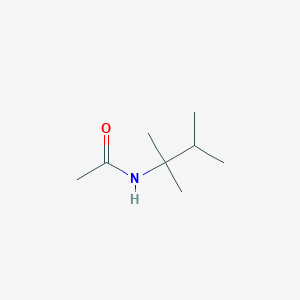

N-(2,3-Dimethylbutan-2-yl)acetamide

Overview

Description

N-(2,3-Dimethylbutan-2-yl)acetamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and is known for its sterically hindered amine motif, making it valuable for the preparation of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbutan-2-yl)acetamide typically involves the hydroamination of olefins with nitroarenes. This innovative method, reported by Baran and coworkers, provides a practical approach to accessing this hindered amine . The reaction conditions usually involve the use of a catalyst and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents.

Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dimethylbutan-2-yl)acetamide is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Medicine: For the development of pharmaceutical compounds, particularly those involving sterically hindered amine motifs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylbutan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to interact uniquely with enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline

- N-(3-((2,3-Dimethylbutan-2-yl)amino)phenyl)acetamide

Uniqueness

N-(2,3-Dimethylbutan-2-yl)acetamide is unique due to its sterically hindered amine motif, which provides distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of drug candidates that require specific steric and electronic characteristics .

Biological Activity

N-(2,3-Dimethylbutan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by a hindered amine structure. This structural feature contributes to its unique interactions with biological targets, making it a valuable compound in drug development.

The mechanism of action of this compound involves selective binding to specific enzymes or receptors in biological systems. This selective interaction modulates the activity of these targets, leading to various biological effects. The hindered amine structure allows for enhanced binding affinity and specificity, which is crucial for its potential therapeutic applications.

Biological Activities

-

Antimicrobial Activity

- Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including this compound. These compounds have shown activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness.

- A study reported that certain acetamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

- Antioxidant Properties

-

Enzyme Inhibition

- This compound and its derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurotransmitter regulation within the nervous system. Compounds that inhibit these enzymes can be crucial in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Overview

Study Example: Antimicrobial Evaluation

In a study evaluating various acetamide derivatives, this compound was included among compounds tested for antimicrobial efficacy. The results indicated that this compound exhibited comparable antibacterial activity to standard antibiotics at varying concentrations .

Properties

IUPAC Name |

N-(2,3-dimethylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)8(4,5)9-7(3)10/h6H,1-5H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBRPWWQGNBUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524204 | |

| Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-16-6 | |

| Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.